Product packaging for Dodeca-4,6-diynoic acid(Cat. No.:CAS No. 100256-61-9)

Dodeca-4,6-diynoic acid

Cat. No.: B010827
CAS No.: 100256-61-9
M. Wt: 192.25 g/mol
InChI Key: OFGJNRXCKRRARM-UHFFFAOYSA-N
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Description

Dodeca-4,6-diynoic acid is a high-purity synthetic aliphatic diynoic acid that serves as a valuable chemical building block in advanced research. This compound features a 12-carbon backbone with conjugated diyne groups, making it a compound of significant interest in material science and pharmaceutical studies. Research Applications & Value: Material Science: As a diacetylene derivative, this compound is a key precursor for developing novel polymers and smart materials. Diacetylenes are known for their unique property of undergoing a visible color change upon exposure to specific stimuli like UV light or heat . This makes this compound a promising candidate for creating sensors, photonic crystals, and advanced imaging technologies. Medicinal Chemistry & Pharmacology: While direct studies on this specific molecule are limited, it is structurally related to a prominent class of bioactive molecules known as alkylamides (e.g., those found in Echinacea ) . Researchers can utilize this compound as a core synthetic intermediate for developing novel alkamide analogs to study their interaction with biological targets, such as the cannabinoid type 2 (CB2) receptor, which is implicated in immune response and inflammation . Chemical Synthesis: The molecule's carboxylic acid group and diyne structure make it a versatile synthon for further chemical functionalization, including the synthesis of amides, esters, and macrocyclic compounds . It can serve as an acyclic precursor in the synthesis of complex natural product analogs, such as macrolide pheromones . Technical Specifications: CAS Number: 100256-61-9 Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.26 g/mol Storage: Store at 2-8°C in a refrigerator to ensure stability . Usage Note: This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B010827 Dodeca-4,6-diynoic acid CAS No. 100256-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodeca-4,6-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-5,10-11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGJNRXCKRRARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639864
Record name Dodeca-4,6-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100256-61-9
Record name Dodeca-4,6-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Conjugated Diynoic Acids in Chemical Science

Conjugated diynoic acids are a subclass of polyunsaturated fatty acids distinguished by the presence of at least one pair of conjugated triple bonds. This structural motif imparts rigidity and unique electronic characteristics to the molecule. The conjugated system of pi-electrons allows for electron delocalization, which can lead to interesting optical and electronic properties.

In the broader context of chemical science, the study of conjugated systems is crucial. For instance, conjugated dienes, which are structurally related to diynes, are well-understood to participate in various cycloaddition reactions. While less common, diynes can also undergo specific reactions, making them valuable building blocks in organic synthesis. The presence of both a carboxylic acid group and a conjugated diyne system in molecules like dodeca-4,6-diynoic acid offers multiple sites for chemical modification, opening avenues for the synthesis of novel polymers and complex organic molecules.

Research Trajectories and Academic Relevance of Dodeca 4,6 Diynoic Acid

While dedicated studies on dodeca-4,6-diynoic acid are not widely documented, the academic relevance of such a compound can be inferred from research on related long-chain fatty acids and polyynes. Research in this area generally follows several key trajectories:

Synthesis and Methodology: A primary area of investigation involves the development of novel and efficient synthetic routes to create long-chain diynoic acids with high purity and stereochemical control.

Polymer Science: The rigid, linear structure of conjugated diynes makes them attractive monomers for the synthesis of novel polymers with potential applications in materials science, such as conductive polymers or materials with unique optical properties.

Biological Activity: Many naturally occurring polyacetylenic fatty acids exhibit significant biological activities. Therefore, a potential research trajectory for this compound would be to investigate its potential as an antimicrobial, antifungal, or cytotoxic agent. For example, other synthesized diynoic fatty acids, such as 2,6-hexadecadiynoic acid, have demonstrated potent antifungal properties researchgate.net.

Due to the scarcity of specific data for this compound, the following table presents computed properties for a closely related, shorter-chain analogue, Deca-4,6-diynoic acid , to provide an illustrative example of the characteristics of this class of compounds.

PropertyValue
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
XLogP32.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5
Exact Mass164.083729621 Da
Monoisotopic Mass164.083729621 Da
Topological Polar Surface Area37.3 Ų
Heavy Atom Count12
Complexity263

Data sourced from PubChem for Deca-4,6-diynoic acid (CID 10352027).

Historical Overview of Research on Polyynic Fatty Acids and Their Derivatives

Established Synthetic Routes to Dodeca-4,6-diynoic Acid Frameworks

Convergent and Linear Synthesis Pathways for Diynoic Acids

The construction of complex organic molecules like diynoic acids can generally follow two main strategies: linear and convergent synthesis. chemistnotes.com

Key coupling reactions used in the synthesis of diynoic acids include:

Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, and is a powerful method for creating unsymmetrical diynes. researchgate.net

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide is a robust method for forming C-C bonds. vulcanchem.com This can be adapted for diyne synthesis.

Glaser-Hay Coupling: This method involves the oxidative coupling of two terminal alkynes using a copper catalyst and oxygen, typically forming symmetrical diynes, but can be adapted for unsymmetrical products under specific conditions. vulcanchem.com

Table 1: Comparison of Linear and Convergent Synthesis Strategies

Feature Linear Synthesis Convergent Synthesis
Strategy Step-by-step assembly from a single starting point. chemistnotes.com Independent synthesis of fragments followed by late-stage assembly. numberanalytics.com
Efficiency Generally lower overall yield, especially for long sequences. uniurb.it Higher overall yield due to fewer consecutive steps. chemistnotes.comnumberanalytics.com
Flexibility Less flexible; a failure in one step impacts the entire sequence. More flexible; allows for optimization of fragment syntheses independently. numberanalytics.com
Application Suitable for simpler molecules or when precursors for convergence are unavailable. Preferred for complex molecules to maximize efficiency and yield. uniurb.it

Stereoselective Synthesis Considerations in Diynoic Acid Chemistry

The core structural feature of this compound is the conjugated diyne system (–C≡C–C≡C–). The sp-hybridized carbon atoms of the alkyne groups create a linear geometry. Consequently, this rigid, linear portion of the molecule does not exhibit stereoisomerism such as cis/trans (E/Z) isomerism. Therefore, stereoselective synthesis considerations are not applicable to the diyne functional group itself. However, stereoselectivity becomes critically important if chiral centers are introduced elsewhere in the molecule, such as on the alkyl chain, which is discussed in section 2.2.3.

Functionalization Strategies for this compound and Its Precursors

Functionalization allows for the modification of the this compound structure to create derivatives with different chemical properties. These modifications can be targeted at the carboxylic acid group, the terminal alkyl chain, or involve the introduction of chirality.

Carboxylic Acid Group Derivatization Techniques

The carboxylic acid group is a highly versatile functional group that can be converted into a wide range of derivatives. thermofisher.com This process, known as derivatization, is often used to change the molecule's polarity, reactivity, or to attach it to other molecules. libretexts.org

Common derivatization techniques include:

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This is a common method for creating less polar and more volatile derivatives. libretexts.org

Amidation: Converting the carboxylic acid into an amide by reacting it with an amine. This reaction often requires an activating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or conversion of the carboxylic acid to a more reactive acyl chloride, to facilitate the formation of the amide bond. thermofisher.comvulcanchem.com

Acyl Halide Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. vulcanchem.com This intermediate can then be easily converted to esters, amides, and other derivatives.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Common Derivatization Reactions for Carboxylic Acids

Derivative Reagent(s) Product Functional Group
Ester Alcohol (R'-OH), Acid Catalyst -COOR'
Amide Amine (R'-NH₂), EDAC or Acyl Chloride -CONHR'
Acyl Chloride Oxalyl Chloride (ClCO)₂ or Thionyl Chloride (SOCl₂) -COCl
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄) -CH₂OH

Modifications of the Terminal Alkyl Chain

The terminal alkyl chain in this compound is the pentyl group at the opposite end of the molecule from the carboxylic acid. Modifying this saturated alkyl chain directly on the final molecule is challenging. A more practical and common strategy is to incorporate the desired functionality into one of the starting materials before the carbon backbone is fully assembled.

For example, in a convergent synthesis, the fragment corresponding to the alkyl-terminated portion of the molecule could be synthesized from a precursor that already contains a functional group, such as a protected alcohol or a halide. This allows for the introduction of a wide variety of chemical handles at that position.

Introduction of Chirality in Diynoic Acid Synthesis

Although the diyne unit itself is achiral, chirality can be introduced into the molecule by creating one or more stereocenters on the alkyl portions of the carbon chain. libretexts.org The synthesis of a single enantiomer of a chiral molecule is known as asymmetric synthesis. ethz.ch This is crucial when a specific three-dimensional arrangement of atoms is required. There are several established strategies for introducing chirality. ethz.chnih.gov

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. ethz.ch A chiral starting material containing a pre-existing stereocenter is incorporated into the synthetic route, and its chirality is carried through to the final product.

Use of Chiral Auxiliaries: An enantiopure molecule (the chiral auxiliary) is temporarily attached to an achiral precursor. ethz.ch This auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration. After the reaction, the auxiliary is removed and can often be recycled.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to control the stereochemistry of a reaction, leading to the formation of one enantiomer in excess over the other. ethz.ch This is a highly efficient method for creating chiral molecules. For instance, an asymmetric hydrogenation or alkylation reaction could be used to install a chiral center on a precursor molecule.

Catalytic Approaches in Diyne Bond Formation

The formation of the conjugated diyne system in this compound is a critical step in its total synthesis. Various catalytic coupling reactions have been developed for the synthesis of 1,3-diynes, which can be broadly categorized into oxidative homocoupling and heterocoupling reactions. These methods offer different strategic advantages in terms of precursor availability and reaction conditions.

A plausible retrosynthetic analysis for this compound involves disconnecting the C4-C5 or C6-C7 bond of the diyne unit. This leads to two primary synthetic strategies based on catalytic coupling: the cross-coupling of a terminal alkyne with a 1-haloalkyne (Cadiot-Chodkiewicz coupling) or the oxidative coupling of two different terminal alkynes.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a powerful and widely used method for the synthesis of unsymmetrical 1,3-diynes. rsc.org It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. alfa-chemistry.comjk-sci.com This reaction is highly selective for the formation of the desired heterocoupling product. rsc.org

In a potential synthesis of this compound, this would involve the coupling of two synthons. For instance, hept-2-ynoic acid (or a protected derivative) could act as one precursor, which would need to be converted to a 1-haloalkyne. The other component would be a terminal alkyne such as 1-pentyne (B49018). The general mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the 1,3-diyne and regenerate the catalyst. alfa-chemistry.com

Recent advancements have introduced modified catalyst systems to improve the efficiency and substrate scope of the Cadiot-Chodkiewicz reaction. These include the use of phosphine (B1218219) ligands with copper(I) iodide, which has shown excellent yields for some substrates. rsc.org Palladium-catalyzed cross-coupling of terminal alkynes with haloalkynes, employing a phosphine-olefin ligand, has also been developed to prevent the often-problematic homocoupling side reactions. organic-chemistry.org

Table 1: Representative Catalytic Systems for Cadiot-Chodkiewicz Coupling

Catalyst System Ligand Base Solvent Key Features
Cu(I) salt (e.g., CuCl, CuBr) None/Amine Amine (e.g., pyridine (B92270), piperidine) Methanol, Ethanol (B145695), DMF, THF Classical conditions for diyne synthesis. jk-sci.com
CuI Tris(o-tolyl)phosphine K₂CO₃ Ethanol High yields for specific unsymmetrical diynes. rsc.org
Pd(OAc)₂ / CuI Phosphine-olefin ligand Not specified Not specified High selectivity, avoids homocoupling. organic-chemistry.org

Oxidative Coupling Reactions (Glaser, Hay, and Eglinton)

The Glaser, Hay, and Eglinton reactions are foundational methods for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes. organic-chemistry.orgwikipedia.orgrsc.org The Glaser coupling, one of the oldest coupling reactions, traditionally uses a copper(I) salt like CuCl with an oxidant such as air, in an ammonia (B1221849) solution. wikipedia.org

The Hay coupling is a significant modification that utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, making the reaction more versatile across different solvents. organic-chemistry.orgwikipedia.org The Eglinton reaction employs a stoichiometric amount of a copper(II) salt, such as cupric acetate (B1210297), in a solvent like pyridine to effect the coupling. wikipedia.org

While these methods are primarily for homocoupling, variations have been developed for the synthesis of unsymmetrical diynes, which would be necessary for this compound. This often involves using a large excess of one of the alkyne components to favor the cross-coupling product. More recently, novel copper-catalyzed methods for selective oxidative cross-coupling of different terminal alkynes have been reported, providing good to excellent yields for a range of unsymmetrical diynes. nih.gov A potential strategy for this compound would be the cross-coupling of 1-pentyne and hept-6-ynoic acid.

Gold-Catalyzed Oxidative Coupling

More recently, gold catalysis has emerged as a powerful tool for the oxidative coupling of terminal alkynes. nih.govresearchgate.net Gold catalysts can exhibit faster reaction rates compared to traditional copper-promoted systems. nih.gov Importantly, gold-catalyzed reactions have been developed that show excellent selectivity for the formation of unsymmetrical diynes (heterocoupling) over symmetrical diynes (homocoupling). organic-chemistry.orgresearchgate.net This is often achieved through the use of specific ligands, such as 1,10-phenanthroline, in conjunction with an oxidant like PhI(OAc)₂. organic-chemistry.orgresearchgate.net The high selectivity is attributed to the differential reaction rates of various alkynes with the gold catalyst. researchgate.net This methodology presents a modern and efficient potential route to this compound from appropriate terminal alkyne precursors.

Other Catalytic Systems

Research into diyne synthesis continues to yield novel catalytic systems with improved characteristics. These include:

Palladium-catalyzed decarbonylative coupling: Symmetrical and unsymmetrical diynes can be synthesized from diynones through a rhodium(I)-catalyzed decarbonylation. organic-chemistry.org Another palladium-catalyzed method involves the monocarbonylation of 1,3-diynes to produce conjugated enynes, showcasing the versatility of these catalysts in alkyne transformations. nih.gov

Heterogeneous Catalysis: To improve catalyst recyclability and sustainability, heterogeneous catalysts have been developed. For example, N-doped copper oxides (N-CuOₓ) have been shown to be highly effective for the additive-free, direct oxidative coupling of aliphatic alkynes. sciopen.com Polystyrene-supported copper catalysts have also been used for aerobic oxidative homocoupling. organic-chemistry.org

Visible-Light-Promoted Catalysis: A novel approach involves the use of visible light to promote the copper-catalyzed cross-coupling of terminal alkynes at room temperature, eliminating the need for bases or ligands. rsc.org

Table 2: Modern and Alternative Catalytic Approaches to Diyne Synthesis

Catalytic Method Catalyst Key Features Potential Application for this compound
Gold-Catalyzed Oxidative Cross-Coupling Gold salt (e.g., aurates) / Ligand (e.g., 1,10-Phen) High heteroselectivity, mild conditions. organic-chemistry.orgnih.gov Cross-coupling of 1-pentyne and hept-6-ynoic acid.
Palladium-Catalyzed Cross-Coupling Pd(0) or Pd(II) complexes High "pair" selectivity with diynylzincs. organic-chemistry.org Coupling of a C5-alkenyl halide with a C7-diynylzinc reagent.
Heterogeneous Copper Catalysis N-CuOₓ Additive-free, recyclable catalyst. sciopen.com Oxidative coupling of alkyne precursors.

These catalytic strategies provide a versatile toolbox for the construction of the this compound backbone, allowing for different synthetic routes depending on the desired efficiency, selectivity, and availability of starting materials.

Reactivity Profiling of the Conjugated Diyne Moiety

The chemical behavior of this compound is dominated by its conjugated diyne system, a sequence of alternating single and triple bonds. This arrangement creates a unique electronic environment that dictates the molecule's reactivity.

The defining feature of the this compound's core is the conjugation of its two triple bonds. This conjugation arises from the overlap of p-orbitals on the four sp-hybridized carbon atoms (C4, C5, C6, C7), creating a delocalized π-electron system. youtube.com This delocalization has profound effects on the molecule's stability and reactivity. Unlike isolated triple bonds, the π-electrons in a conjugated system are spread over multiple atoms, which leads to a more stable molecule. libretexts.org

The reactivity of the diyne is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In conjugated systems, the energy gap between the HOMO and LUMO is typically smaller than in non-conjugated systems, making the molecule more susceptible to electronic excitation. tandfonline.com Electrophilic addition reactions are common, as the delocalized π-electron cloud can be attacked by electrophiles, leading to the formation of a stabilized carbocation intermediate. quora.com The presence of the carboxylic acid group can also influence reactivity by withdrawing electron density from the π-system.

Electronic FeatureDescriptionImpact on Reactivity
Conjugated π-SystemOverlap of p-orbitals across the C4-C5-C6-C7 backbone, leading to delocalized π-electrons. youtube.comIncreased thermodynamic stability; altered reactivity compared to isolated alkynes. libretexts.org
Frontier Orbitals (HOMO/LUMO)The energy gap between HOMO and LUMO is reduced due to conjugation. tandfonline.comFacilitates electronic transitions, crucial for photochemical reactions like polymerization. tandfonline.com
Electron DelocalizationThe π-electron density is spread across the four-carbon diyne unit. libretexts.orgproprep.comStabilizes the molecule and intermediates formed during reactions such as electrophilic addition. quora.com

The ideal geometry for sp-hybridized carbon atoms, such as those in an alkyne, is linear, with a bond angle of 180°. chemistrytalk.org In a linear molecule like this compound, the diyne moiety can readily adopt this low-energy, unstrained conformation. The lack of significant angle or ring strain means that its chemical transformations are not driven by the release of stored potential energy. nsf.gov

This contrasts sharply with cyclic diynes, where the geometric constraints of a ring force the alkyne's C–C≡C–C bond angles to deviate significantly from the ideal 180°. nsf.gov This deviation induces substantial ring strain, making cyclic alkynes highly reactive and often unstable. nsf.gov The energy stored in this strain can be released in reactions like cycloadditions. nsf.gov For this compound, the absence of such strain allows for more controlled chemical transformations, most notably the highly specific topochemical polymerization that occurs in the solid state.

Polymerization and Oligomerization Studies

This compound, like other diacetylene derivatives, is known for its ability to undergo polymerization in the solid state, a process that is highly dependent on the crystalline arrangement of the monomer units.

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer controls the stereochemistry of the resulting polymer. ulsu.ru The reaction proceeds with minimal movement of the constituent molecules, essentially transforming a monomer single crystal into a polymer single crystal. oup.com This unique feature allows for the synthesis of highly ordered, stereoregular, and fully conjugated polymer chains, which is difficult to achieve through conventional solution-based polymerization. ulsu.ru

The polymerization of diacetylenes like this compound is typically initiated by exposure to UV light or heat. The process is a classic example of a 1,4-addition reaction. ulsu.ru According to Woodward-Hoffmann rules, this reaction is photochemically allowed. tandfonline.com Upon irradiation, a π-electron in the diyne system is excited from the HOMO to the LUMO. tandfonline.com This excited state initiates a chain reaction where the C1 and C4 positions of adjacent, parallel monomer units bond to form a polymer backbone. ulsu.ru

The resulting polymer, a polydiacetylene, possesses a unique electronic structure represented by an alternating sequence of double, single, and triple bonds. ulsu.ru This extended, fully conjugated system is responsible for the characteristic optical and electronic properties of polydiacetylenes.

ParameterDescription
Reaction TypeSolid-state 1,4-addition polymerization. ulsu.ru
InitiationTypically UV irradiation (photopolymerization) or thermal energy. tandfonline.com
MechanismProceeds via an excited state, considered photochemically allowed by Woodward-Hoffmann rules. tandfonline.com
ProductPolydiacetylene, featuring a fully conjugated backbone with alternating double, single, and triple bonds. ulsu.ru

The success of topochemical polymerization is critically dependent on the precise arrangement of the monomer molecules within the crystal. This has led to the field of crystal engineering, which aims to control the solid-state packing of molecules to achieve desired reaction outcomes. rsc.org For the 1,4-addition polymerization of diacetylenes to occur, specific geometric criteria, often referred to as Schmidt's criteria for topochemical reactions, must be met.

The reacting diyne rods of adjacent molecules must be arranged in a parallel fashion. The reactivity is governed by two key parameters: the translational repeat distance of the monomers along the stacking axis (d) and the angle of the diyne rod with respect to that axis (γ). For ideal polymerization, the repeat distance should be approximately 4.9 Å, which corresponds to the length of the repeating unit in the final polymer chain. oup.com Furthermore, the separation between the reacting carbon atoms (C1 of one monomer and C4 of its neighbor) must be less than a limiting distance, generally around 4 Å. ulsu.ru If the crystal packing does not meet these stringent requirements, polymerization will either not occur or will proceed with low efficiency. acs.org

ParameterIdeal Value for PolymerizationSignificance
Monomer Repeat Distance (d)~4.9 ÅMatches the repeat unit of the resulting polymer, ensuring a smooth transformation. oup.com
Interatomic Distance (C1···C4)< 4.0 ÅEnsures that the reacting carbon atoms are close enough to form a new covalent bond. ulsu.ru
Diyne Rod Angle (γ)~45°Optimizes the orbital overlap between adjacent monomer units for the 1,4-addition reaction.

Topochemical Polymerization Processes

Chemo-selective Transformations of this compound

This compound possesses two primary reactive sites: the carboxylic acid headgroup and the internal diyne system. This dual functionality allows for a range of chemo-selective transformations, where one group can be modified while leaving the other intact, enabling the synthesis of diverse functionalized monomers and polymers.

The carboxylic acid group can undergo standard transformations to form esters and amides. These reactions are crucial for tuning the properties of the monomer, such as its solubility, self-assembly behavior, and ability to bind to specific targets.

Esterification: The reaction of this compound with an alcohol, typically in the presence of an acid catalyst (e.g., Fischer-Speier esterification), yields the corresponding ester. This modification alters the polarity of the headgroup, which can influence the packing of the monomers in the solid state.

Amidation: Amide bonds can be formed by reacting the carboxylic acid with an amine. This often requires the use of coupling agents (e.g., carbodiimides) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. semanticscholar.org The resulting amides can introduce new functionalities, such as hydrogen-bonding capabilities, which can be used to control the supramolecular assembly of the monomers.

The conjugated diyne system is also a site for various chemical modifications, provided that the carboxylic acid group is protected or unreactive under the chosen conditions.

Cycloaddition Reactions: The triple bonds in the diyne system can participate in cycloaddition reactions. For instance, in the presence of a suitable diene, a Diels-Alder ([4+2] cycloaddition) reaction could potentially occur. More commonly, alkyne groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to form triazoles. dntb.gov.uaepa.gov This reaction is highly efficient and can be used to attach a wide variety of molecules to the diyne core.

Hydrogenation: The triple bonds of the diyne system can be selectively reduced. Catalytic hydrogenation allows for precise control over the degree of saturation.

Partial Hydrogenation: Using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) can selectively reduce the diyne to a conjugated (Z,Z)-diene.

Complete Hydrogenation: Employing a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere will lead to the complete saturation of the diyne system, converting it into a dodecanoic acid backbone. mdpi.comgoogle.com

Table 3: Summary of Chemo-selective Reactions

Reactive Site Reaction Type Typical Reagents Product Functional Group
Carboxylic Acid Esterification Alcohol (R'-OH), Acid Catalyst Ester (-COOR')
Amidation Amine (R'-NH2), Coupling Agent Amide (-CONHR')
Diyne System Cycloaddition (Click) Azide (R'-N3), Cu(I) Catalyst Triazole
Partial Hydrogenation H2, Lindlar's Catalyst (Z,Z)-Diene

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Polydiacetylene (PDA)
1,3-butadiene
Dodecanoic acid
Palladium on calcium carbonate
Lead acetate
Quinoline

Derivatives of Dodeca 4,6 Diynoic Acid and Their Research Implications

Structural Diversity of Dodeca-4,6-diynoic Acid Congeners

The core structure of this compound allows for a variety of chemical modifications, leading to a range of derivatives with distinct properties. These modifications include the introduction of different functional groups and alterations in the degree of unsaturation.

Polyunsaturated Alkylamide Derivatives (e.g., Dodeca-2E,4Z-diene-8,10-diynoic acid isobutylamide)

A significant group of derivatives are the polyunsaturated alkylamides, which are formed by linking the carboxylic acid group of a dodeca-diynoic acid backbone to an amine. researchgate.net One of the well-studied examples is Dodeca-2E,4Z-diene-8,10-diynoic acid isobutylamide. These compounds are naturally occurring, notably found in plants of the Echinacea genus. google.comnih.gov The alkylamide portion of the molecule can vary, with isobutylamides and 2-methylbutylamides being common. thieme-connect.comnih.gov

The structural diversity within this subgroup is further expanded by variations in the position and stereochemistry of the double and triple bonds along the carbon chain. researchgate.net For instance, isomers such as dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides are also prevalent in Echinacea. examine.complantaanalytica.com These structural nuances are critical as they can significantly influence the biological activity of the compounds. researchgate.net Research has shown that even small changes in the structure, such as the geometry of a double bond, can alter the compound's interaction with biological targets. sci-hub.se

Table 1: Examples of Polyunsaturated Alkylamide Derivatives of this compound

Compound Name Natural Source (Example) Key Structural Features
Dodeca-2E,4Z-diene-8,10-diynoic acid isobutylamide Echinacea purpurea Isobutylamide, conjugated diene and diyne system
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide Echinacea purpurea, Echinacea angustifolia Isobutylamide, conjugated tetraene system
Dodeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide Echinacea species 2-methylbutylamide, conjugated diene and diyne system

Diacetylene-Containing Glycolipid Conjugates

Another class of derivatives involves the conjugation of diacetylene-containing lipids, such as this compound, with sugar moieties to form glycolipids. These molecules are of interest for their self-assembling properties, which are influenced by the length of the lipid chain, the position of the diyne group, and the nature of the sugar. nih.govresearchgate.net

The synthesis of a series of diacetylene-containing glycolipids has demonstrated their ability to form various architectures like tubules, rods, and sheets in different solvents. nih.gov Shorter chain diacetylene lipids, for example, have been shown to form gels in aqueous solutions. nih.gov The systematic study of these structures helps in understanding the requirements for desired physical properties, which is crucial for their potential application in creating functional biocompatible materials. nih.govresearchgate.net

Organosulfur Derivatives (e.g., Dodeca-4,6-diyne-1-thiol)

Organosulfur derivatives represent another structural variation, where the carboxylic acid group is replaced by a thiol group. An example of this is dodeca-4,6-diyne-1-thiol. Research has explored the properties of self-assembled monolayers (SAMs) formed by such compounds on gold surfaces. oaepublish.com

Studies on dodeca-4,6-diyne-1-thiol have shown that these molecules can be polymerized, leading to crosslinked films with altered properties. oaepublish.com The position of the diacetylene moiety within the alkyl chain has been found to affect the polymerization process. oaepublish.com These organosulfur derivatives are investigated for their potential in creating stable and functionalized surfaces for applications in areas like biosensing and nanofabrication. oaepublish.comresearchgate.net

Mechanistic Studies on Bioactivity of Alkamide Derivatives

The alkylamide derivatives of this compound have been a focal point of research due to their notable immunomodulatory and anti-inflammatory effects.

Immunomodulatory Activity and Underlying Cellular Mechanisms

Alkamides derived from Echinacea, including those related to this compound, are known to modulate the immune system. thieme-connect.comnih.gov One of the key mechanisms underlying this activity is their interaction with cannabinoid receptors, particularly the CB2 receptor, which is predominantly expressed on immune cells. nih.govexamine.com This interaction can trigger downstream signaling pathways that influence immune cell function.

Research has shown that certain alkamides can stimulate macrophages, a type of white blood cell, leading to increased phagocytic activity. nih.gov Furthermore, they can influence the production of cytokines, which are signaling molecules that regulate immune responses. For instance, some Echinacea extracts rich in alkylamides have been observed to stimulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by macrophages in a non-inflammatory state. nih.govuminho.pt This suggests a role in enhancing the initial immune response.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Paradoxically, under inflammatory conditions, the same alkylamide-containing extracts exhibit potent anti-inflammatory effects. nih.govuminho.pt They have been shown to reduce the production of pro-inflammatory mediators. nih.gov For example, dodeca-2E,4Z-diene-8,10-diynoic acid isobutylamide and its 2-methylbutylamide counterpart have been identified as inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. iastate.edu High levels of NO are a hallmark of the inflammatory response. iastate.edu

The anti-inflammatory action of these alkamides also involves the modulation of the arachidonic acid cascade. thieme-connect.com Some derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923), potent inflammatory mediators. thieme-connect.comnih.gov Specifically, dodeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide has shown inhibitory activity against COX-2, the inducible form of the enzyme that is upregulated during inflammation. thieme-connect.com By inhibiting these pathways, the alkamide derivatives of this compound can effectively dampen the inflammatory response.

Table 2: Bioactivity of Selected Alkamide Derivatives

Compound Bioactivity Cellular/Molecular Target (Example)
Dodeca-2E,4Z-diene-8,10-diynoic acid isobutylamide Immunomodulatory, Anti-inflammatory Cannabinoid Receptor 2 (CB2), Inhibition of Nitric Oxide (NO) production
Dodeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide Anti-inflammatory Inhibition of Cyclooxygenase-2 (COX-2)
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide Immunomodulatory Cannabinoid Receptor 2 (CB2)

Receptor Interaction Studies (e.g., Cannabinoid Receptor Type 2 Binding)

Certain N-alkylamide derivatives of dodecanoic acids, particularly those isolated from plants of the Echinacea genus, have been identified as a novel class of cannabinomimetics. These compounds exhibit a notable affinity and specificity for the cannabinoid type 2 (CB2) receptor, which is primarily expressed in immune cells and plays a role in immune regulation.

Research has shown that specific alkamides, such as dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide and dodeca-2E,4E-dienoic acid isobutylamide, bind to the CB2 receptor with greater affinity than endogenous cannabinoids like anandamide. Their binding affinity was determined by displacing the synthetic high-affinity cannabinoid ligand [3H]CP-55,940. Molecular modeling studies suggest that these alkylamides fit into a solvent-accessible cavity within the CB2 receptor, guided by hydrogen bonding and pi-pi interactions. In contrast, some related compounds, like undeca-2E-ene-8,10-diynoic acid isobutylamide, show no significant binding to the CB2 receptor. This highlights the structural specificity required for receptor interaction. The aggregation of these N-alkyl amides into micelles in aqueous solutions can also influence their partitioning and interaction with the CB2 receptor, thereby affecting their in vitro pharmacological effects.

Enzyme Inhibition Profiles (e.g., Prostaglandin (B15479496) Biosynthesis, Cyclooxygenase, Lipoxygenase)

Derivatives of this compound have demonstrated significant inhibitory effects on key enzymes involved in the inflammatory cascade, such as those responsible for prostaglandin biosynthesis. Prostaglandins are lipid compounds that mediate physiological and pathological processes, including inflammation.

Studies on RAW264.7 mouse macrophage cells have shown that ethanol (B145695) extracts from various Echinacea species, rich in alkamides, significantly inhibit the production of prostaglandin E2 (PGE2). Specifically, synthesized alkamides, including a dodeca-2Z, 4E-diene-8, 10-diynoic acid isobutylamide, were found to be potent inhibitors of PGE2 production when the cells were stimulated with lipopolysaccharide.

Furthermore, research has indicated that alkamides isolated from Echinacea angustifolia are capable of inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes in vitro. These enzymes are critical to the arachidonic acid pathway, which produces pro-inflammatory prostaglandins and leukotrienes. The inhibition of COX-2, an inducible enzyme that is a key target for anti-inflammatory drugs, is a particularly important finding. While many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, selective inhibition of COX-2 is often desired to reduce side effects.

Antiprotozoal Activities of Related Alkamides

Alkamides isolated from various plants within the Asteraceae family have been a focus of research for their potential as natural antiprotozoal agents. These compounds have shown in vitro activity against major human pathogens, including Plasmodium falciparum (the cause of malaria), Trypanosoma brucei rhodesiense (the cause of East African sleeping sickness), Trypanosoma cruzi, and Leishmania donovani.

Applications in Advanced Materials Science

The diacetylene group within this compound is a highly reactive functional group that enables its use in the fabrication of advanced polymeric materials. Through processes like photopolymerization, these monomers can be transformed into polydiacetylenes (PDAs), a class of conducting polymers with unique optical and mechanical properties.

Design and Fabrication of Diacetylene-Based Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface, offering a robust method for surface modification. Diacetylene-containing molecules, such as dodeca-4,6-diyne-1-thiol (a derivative of the subject acid), are particularly useful for creating stable SAMs. These molecules can be assembled onto metal surfaces like gold, and the diacetylene units can then be cross-linked via UV irradiation. This 1,4-photopolymerization process creates a polydiacetylene backbone within the monolayer, significantly enhancing its thermal and chemical stability

Integration in Nanomaterials (e.g., Crosslinked SAM-Coated Gold Nanoparticles)

Derivatives of this compound, particularly its thiol counterparts like dodeca-4,6-diyne-1-thiol, are significant in the field of nanomaterials for their ability to form robust, crosslinked self-assembled monolayers (SAMs) on metallic surfaces, most notably on gold nanoparticles (AuNPs). The diacetylene core of the molecule is the key functional group that enables this application. Upon exposure to UV irradiation, the diacetylene units of adjacent molecules undergo a 1,4-topochemical polymerization, creating a highly conjugated polydiacetylene (PDA) backbone. oaepublish.com This process effectively crosslinks the individual monolayer chains into a stable, networked film.

This crosslinking dramatically enhances the thermal and chemical stability of the SAM, a critical challenge for conventional alkanethiol SAMs which are known to desorb from gold surfaces at temperatures as low as 70°C. oaepublish.comresearchgate.net Research has demonstrated that these crosslinked PDA films can be used as ultrathin photoresists in nanolithography. oaepublish.com

A significant area of research is the application of these crosslinked SAMs in coating gold nanoparticles for biomedical purposes. By synthesizing alkanethiols that incorporate a diacetylene unit within their chain and are terminated with a functional group, researchers can create highly stable and functionalized AuNPs. For instance, AuNPs coated with a carboxybetaine-terminated thiol containing a diacetylene segment were shown to have vastly improved stability in various complex media. oaepublish.com After UV-induced crosslinking, these nanoparticles exhibited high resistance to protein fouling from blood serum, reduced cellular uptake, and stability across a wide range of pH levels and at temperatures up to 80°C. oaepublish.com

The properties of the resulting polydiacetylene network can be tuned by controlling the UV exposure time. Studies using resonance Raman spectroscopy have shown that the effective conjugation length of the polymer backbone reaches a maximum at a specific duration of UV exposure (e.g., 7 minutes in one study) before decreasing, likely due to increased strain in the polymer structure. oaepublish.com

Derivative/SystemSubstrateKey Research FindingImplication/Application
Dodeca-4,6-diyne-1-thiol (C3-DATs)Au(111) SurfaceForms a crosslinked polydiacetylene SAM under UV irradiation, which can be monitored with ATR-FTIR. oaepublish.comUse as an ultrathin photoresist in nanolithography. oaepublish.com
Carboxybetaine-terminated alkanethiol with diacetylene spacerGold Nanoparticles (AuNPs)Crosslinked SAMs provide high resistance to protein fouling, enhanced stability at high/low pH and 80°C. oaepublish.comDevelopment of stable, antifouling nanoparticles for biomedical applications. oaepublish.com
Diacetylene Thiolates (DATs)Gold ElectrodeUV exposure time influences the effective conjugation length of the resulting polydiacetylene backbone. oaepublish.comTunable optical and electronic properties of the nanomaterial. oaepublish.com
Pentacosa-10,12-diynoic acidGold Electrode (on a Dodecanethiol SAM)Can be assembled into a well-ordered second monolayer and photopolymerized to fabricate single-layer polydiacetylene thin films. oaepublish.comProduction of 2D polydiacetylene films for electronics and sensors. oaepublish.com

Metal-Organic Framework (MOF) Ligand Chemistry (for related diynedioic acids)

While this compound itself is not a common ligand in Metal-Organic Framework (MOF) chemistry, related diynedioic acids and dicarboxylic acids functionalized with alkyne groups are of growing interest for creating functional, porous materials. rsc.orgresearchgate.net MOFs are crystalline coordination polymers constructed from metal ions or clusters (nodes) and organic molecules (ligands or linkers). The properties of a MOF are largely determined by the geometry and functionality of these organic linkers. wikipedia.org

Acetylenedicarboxylic acid (ADC), or butynedioic acid, is the simplest linear diynedioic acid. Its use as a MOF linker has been explored, though less extensively than common linkers like terephthalic acid. rsc.org The triple bond in the ADC backbone imparts unique properties to the resulting MOFs, including high hydrophilicity and strong CO₂ adsorption capabilities. rsc.org However, the relatively low thermal stability of acetylenedicarboxylic acid presents challenges for its use in the high-temperature solvothermal synthesis conditions often used to create MOFs. rsc.org

A more versatile strategy involves incorporating alkyne functionalities into larger, more robust dicarboxylic acid ligands. researchgate.netresearchgate.net This approach allows for the creation of crystalline, porous MOFs with built-in reactive sites. The terminal alkyne groups within the MOF's pores can undergo post-synthetic modification (PSM) via highly efficient reactions like copper-catalyzed azide-alkyne "click" chemistry. researchgate.net This enables the precise installation of other functional groups into the material after its initial synthesis, tailoring the MOF's properties for specific applications. For example, researchers have synthesized dimeric ligands containing two benzenedicarboxylic acid groups linked by a tether that includes a terminal alkyne. researchgate.net These ligands form porous MOFs that can be subsequently functionalized or even cross-linked by reacting the alkyne groups. researchgate.net

The alkyne unit can also serve as a specific interaction site for gas adsorption. In one example, a MOF built with ligands containing tetrazole groups created a porous environment with open metal sites and organic interaction sites ideal for acetylene (B1199291) (C₂H₂) recognition. bham.ac.uk The framework showed high selectivity for acetylene over other hydrocarbons due to a combination of interactions, including hydrogen bonding and the interaction of the alkynyl unit with the metal cation nodes. bham.ac.uk

Related LigandMOF System/TypeKey Research FindingResearch Implication
Acetylenedicarboxylic acid (Butynedioic acid)Various (e.g., with Co, Ni, Cu)Forms MOFs with high hydrophilicity and CO₂ adsorption capacity; undergoes in situ reactions. rsc.orgPotential for gas storage/separation and water adsorption applications. rsc.org
Dimeric 1,4-benzenedicarboxylic acid with terminal alkyne tetheroligoIRMOF (Zn-based)Forms crystalline, porous MOF that enables post-synthetic modification (PSM) via 'click' chemistry. researchgate.netAllows for precise functionalization of MOF pores for catalysis or selective binding. researchgate.netresearchgate.net
4,6-di(1H-tetrazol-5-yl)isophthalic acidCa²⁺-based MOFFramework's organic sites, including alkyne-like moieties, provide strong, selective binding for acetylene. bham.ac.ukDesign of MOFs for highly selective gas separation and purification. bham.ac.uk

Biosynthesis and Natural Occurrence in Biological Systems

Natural Distribution of Dodeca-4,6-diynoic Acid and Its Derivatives

The occurrence of this compound and similar polyacetylenic compounds is well-documented in several plant families, most notably the Asteraceae.

The genus Echinacea, which includes medicinally important species like Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida, is known for producing a variety of bioactive secondary metabolites, including alkamides. iu.eduplantaanalytica.com Alkamides are structurally related to polyacetylenes, featuring fatty acid-derived acyl chains. While this compound itself is not a major reported constituent of Echinacea, a number of its derivatives, particularly dodeca-2E,4E-dienoic acid isobutylamide and dodeca-2E-ene-8,10-diynoic acid isobutylamide, are significant alkamides found in these plants. mdpi.comnih.gov

In Echinacea purpurea, dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide is often the most abundant alkamide, while in Echinacea angustifolia, this compound and other tetraenes are found in roughly equal concentrations. plantaanalytica.com A comprehensive analysis of Echinacea species has led to the identification of numerous alkamides, with some studies identifying up to 17 in E. purpurea alone. plantaanalytica.commdpi.com The distribution of these compounds can vary significantly between different parts of the plant, with the highest concentrations of certain alkamides found in the roots and rhizomes. sci-hub.se

Table 1: Selected this compound Derivatives in Echinacea Species

Compound NameSpeciesPlant Part
Dodeca-2E,4E-dienoic acid isobutylamideE. purpureaRoots
Dodeca-2E-ene-8,10-diynoic acid isobutylamideE. purpurea, E. angustifoliaRoots
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamideE. purpurea, E. angustifoliaRoots, Flowers
Dodeca-2Z,4E-diene-8,10-diynoic acid isobutylamideE. angustifoliaNot specified
Dodeca-2E,4Z-diene-8,10-diynoic acid isobutylamideE. angustifoliaNot specified

This table is based on data from multiple sources. plantaanalytica.commdpi.comnih.govsci-hub.se

Anacyclus pyrethrum, commonly known as pellitory, is another member of the Asteraceae family rich in alkamides. Several derivatives of this compound have been isolated from its roots. Notably, dodeca-2E,4E-dienoic acid isobutylamide and dodeca-2E,4E-dienoic acid 4-hydroxyphenylethylamide have been identified in extracts of A. pyrethrum. phcog.comcabidigitallibrary.org The major alkamide in this plant is often pellitorine (B1679214) (deca-2E,4E-dienoic acid isobutylamide), but a variety of related structures, including those with a C12 backbone, contribute to its chemical profile. thieme-connect.com

Other plants within the Asteraceae family also produce related polyacetylenic compounds. For instance, various species of Artemisia are known to synthesize a wide array of polyacetylenes. mdpi.commdpi.com

Table 2: this compound Derivatives Identified in Anacyclus pyrethrum

Compound NameTrivial NameStructural Formula
Dodeca-2E,4E-dienoic acid isobutylamide-C16H29NO
Dodeca-2E,4E-dienoic acid 4-hydroxyphenylethylamide-C20H29NO2
Tetradeca-2E,4E-diene-8,10-diynoic acid isobutylamideAnacyclineC18H25NO

This table is compiled from data found in cited literature. phcog.comcabidigitallibrary.orgthieme-connect.com

The occurrence of this compound and its esters is not limited to Echinacea and Anacyclus. The essential oil of the common daisy, Bellis perennis, contains both deca-4,6-diynoic acid and its methyl ester, methyl deca-4,6-diynoate, as major constituents. researchgate.neteflora.info

In the genus Artemisia, specifically Artemisia igniaria, the methyl ester of 2-decene-4,6-diynoic acid has been reported. np-mrd.orgplantaedb.com While not this compound itself, this highlights the prevalence of diynoic acid structures within this genus. The broader Artemisia genus is a rich source of diverse polyacetylenes. mdpi.commdpi.commdpi.com

Furthermore, related polyacetylenes have been found in Solidago petiolaris (downy ragged goldenrod). github.comwikipedia.org The presence of these compounds across different genera within the Asteraceae family underscores their chemotaxonomic significance. mdpi.com

Table 3: Occurrence of this compound and Related Compounds in Various Plant Families

Compound NamePlant SpeciesFamily
Deca-4,6-diynoic acidBellis perennisAsteraceae
Methyl deca-4,6-diynoateBellis perennisAsteraceae
2-Decene-4,6-diynoic acid, methyl esterArtemisia igniariaAsteraceae
Related PolyacetylenesSolidago petiolarisAsteraceae

Data for this table was sourced from the provided references. researchgate.neteflora.infonp-mrd.orgplantaedb.comgithub.com

Elucidation of Biosynthetic Pathways

The biosynthesis of polyacetylenes, including this compound, is an extension of fatty acid metabolism. Isotopic labeling studies and the characterization of key enzymes have shed light on the metabolic route from common fatty acids to these specialized compounds.

Early research using radiochemical tracers established that polyacetylenes are derived from fatty acid precursors. nih.gov The biosynthesis is believed to start from oleic acid and linoleic acid. mdpi.com The key initial step in the formation of many polyacetylenes in the Asteraceae family is the conversion of linoleic acid to crepenynic acid. mdpi.comresearchgate.net

Isotope labeling experiments have been crucial in mapping the biosynthetic sequence. Studies have shown that long-chain fatty acids are essential for the initial stages of polyacetylene biosynthesis. nih.gov For instance, feeding experiments with labeled precursors have helped to determine the main biosynthetic pathway for fatty-acid-derived acetylenes. mdpi.com While specific isotope labeling studies for this compound are not extensively detailed in the available literature, the general principles derived from studies on related polyacetylenes in the Asteraceae are considered applicable. The biosynthesis of alkamides in Echinacea has also been investigated using 13C labeling with glucose, aiming to understand the metabolic processes involved. iu.edu

The formation of the characteristic triple bonds in polyacetylenes is catalyzed by a series of desaturase and acetylenase enzymes. mdpi.comfrontiersin.org Many of these enzymes are divergent forms of fatty acid desaturase 2 (FAD2). researchgate.netoup.com Canonical FAD2 enzymes introduce a double bond at the Δ12 position of oleic acid to form linoleic acid. oup.comoup.com However, some FAD2-like enzymes have evolved to catalyze further modifications, including the formation of acetylenic bonds. oup.comoup.com

The conversion of linoleic acid to crepenynic acid is a critical step, catalyzed by a Δ12-fatty acid acetylenase. oup.com This enzyme is a functionally divergent FAD2. researchgate.net From crepenynic acid, a series of further desaturation and chain-shortening reactions can lead to the vast diversity of polyacetylenes found in nature. mdpi.comresearchgate.net In some cases, a polyketide synthase (PKS) mediated pathway has been proposed for the biosynthesis of the acyl chain of alkamides, as suggested by studies on Heliopsis longipes. nih.gov Research on Echinacea has also pointed towards the involvement of specific ketosynthase (KS) domains, similar to those in H. longipes, in alkamide acyl chain biosynthesis. nih.gov

Table 4: Key Enzymes in Polyacetylene and Alkamide Biosynthesis

EnzymeFunctionPrecursorProduct
Fatty Acid Desaturase 2 (FAD2)DesaturationOleic acidLinoleic acid
Δ12-Fatty Acid Acetylenase (divergent FAD2)AcetylenationLinoleic acidCrepenynic acid
Ketosynthase (KS) domainAcyl chain elongationMalonyl-CoAPolyketide chain
Pyridoxal phosphate-dependent decarboxylaseAmide formationAmino acidAmine moiety of alkamide

This table summarizes information from multiple research articles. researchgate.netoup.comoup.comoup.comnih.gov

Factors Influencing Natural Product Accumulation

Agronomic and Cultivation Techniques (e.g., Hydroponics, Nutrient Ratios)

The accumulation of polyacetylenes can be influenced by cultivation methods. mdpi.com Hydroponic cultivation, a method of growing plants in a nutrient-rich solution without soil, offers precise control over nutrient supply, which can impact secondary metabolite production. hortivinyl.com.brvt.edu However, the effect of hydroponics on polyacetylene content can vary. In a study on Carlina acaulis, the concentration of the polyacetylene carlinaoxide was significantly lower in the roots of hydroponically grown plants compared to those grown in soil. mdpi.com This suggests that for some species, soil-based cultivation may be more conducive to the accumulation of certain polyacetylenes.

Nutrient availability is another critical factor. For example, in the cultivation of Echinacea purpurea, phosphorus supply has been shown to affect the yield of caffeic acid derivatives, which are another class of secondary metabolites. researchgate.net While specific data on this compound is lacking, it is plausible that nutrient ratios in both soil and hydroponic systems would similarly influence its biosynthesis and accumulation. Allelopathic compounds, which can include polyacetylenes, have also been noted in the recycled nutrient solutions of hydroponic systems, potentially affecting plant growth. jst.go.jpscispace.com

Impact of Environmental Stressors and Elicitors (e.g., Methyl Jasmonate)

Environmental stressors and elicitors are well-known to induce the production of secondary metabolites in plants as a defense mechanism. nih.govmdpi.comfrontiersin.org Methyl jasmonate (MeJA), a plant signaling molecule, is a particularly potent elicitor of polyacetylene biosynthesis. nih.govwikipedia.org

For example, in Bidens pilosa, treatment with MeJA and physical wounding induced the accumulation of seven polyacetylene metabolites. nih.gov This induction was accompanied by an increase in the expression of biosynthetic genes. nih.gov Similarly, in cell suspension cultures of Ambrosia maritima, elicitation with methyl jasmonate led to the production of the polyacetylene pentayneene. researchgate.net Other elicitors, such as yeast extract and salicylic (B10762653) acid, have also been shown to enhance the accumulation of polyacetylenes and other phenolic compounds in plantlet cultures of Lobelia chinensis. mdpi.comresearchgate.net Cold stress is another environmental factor that can trigger the accumulation of jasmonates, which in turn can upregulate defense pathways, potentially including polyacetylene biosynthesis. mdpi.com

Tissue-Specific Expression and Developmental Regulation of Biosynthesis

The biosynthesis and accumulation of polyacetylenes are often highly regulated in a tissue-specific and developmental manner. nih.gov In many plants, polyacetylenes are primarily found in the roots. oup.com For instance, in carrot, the highest concentration of polyacetylenes like falcarinol (B191228) and falcarindiol (B120969) is found in the root periderm, the outer layer of the root. oup.comnih.govscispace.com This localization is consistent with a role in defending against soil-borne pathogens.

Transcriptomic data supports this tissue-specific accumulation, showing that the expression of biosynthetic genes is often highest in the tissues where the compounds accumulate. oup.com In Bidens pilosa, polyacetylene compounds were found in the leaves but not in the roots, and the gene expression patterns reflected this distribution. nih.gov The developmental stage of the plant can also influence polyacetylene levels, with concentrations often changing as the plant matures.

Optimization of Extraction and Isolation Methodologies for Analytical and Preparative Purposes

The extraction and isolation of polyacetylenes require careful consideration of their chemical instability. These compounds are often sensitive to light, heat, and oxygen. Therefore, extraction is typically carried out under mild conditions, often using organic solvents like ethanol (B145695), methanol, or dichloromethane (B109758).

For analytical purposes, High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) and mass spectrometry (MS) is a common method for the identification and quantification of polyacetylenes. nih.gov The choice of solvent and extraction time can significantly impact the yield. For example, a study on the extraction of alkylamides (a class of compounds that includes some polyacetylene derivatives) from Echinacea purpurea found that maximal extraction was achieved within two days of maceration in ethanol. researchgate.net

For preparative purposes, larger-scale extraction is followed by chromatographic purification techniques such as column chromatography over silica (B1680970) gel or Sephadex, and preparative HPLC to isolate pure compounds. The specific conditions, including the solvent system and stationary phase, must be optimized for the particular polyacetylene of interest.

Advanced Characterization and Computational Approaches in Dodeca 4,6 Diynoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of dodeca-4,6-diynoic acid, offering non-destructive and highly specific information about its chemical structure and properties.

Vibrational Spectroscopy (ATR-FTIR, Raman) for Structural Analysis and Polymerization Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is particularly adept at identifying functional groups and monitoring chemical transformations such as polymerization. mdpi.comsemanticscholar.org Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a valuable tool for this purpose. mt.com

Key vibrational modes for this compound and related alkamides include:

C≡C Stretching: The diyne moiety gives rise to characteristic, though often weak, bands in the IR spectrum. In Raman spectroscopy, however, the triple bonds produce strong, sharp signals, making it an excellent technique for their detection. semanticscholar.org

C=O Stretching: The carboxylic acid group exhibits a strong absorption band in the IR spectrum, typically in the region of 1700-1725 cm⁻¹.

O-H Stretching: A broad absorption band corresponding to the hydroxyl group of the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.

C-H Stretching and Bending: Vibrations associated with the aliphatic chain and any olefinic protons provide further structural information.

During polymerization of diacetylene compounds, both FTIR and Raman spectroscopy can track the reaction progress in real-time. mdpi.com The disappearance of the characteristic diyne vibrational bands and the appearance of new bands corresponding to the resulting polymer backbone are monitored to determine reaction kinetics and completion. Raman spectroscopy is especially advantageous for monitoring polymerization in aqueous systems and for microscopic applications. mdpi.com

Table 1: Key Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Technique
Alkyne (C≡C) Stretching 2100-2260 Raman (strong), IR (weak to medium)
Carboxylic Acid (C=O) Stretching 1700-1725 IR (strong)
Carboxylic Acid (O-H) Stretching 2500-3300 IR (broad)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of this compound and its derivatives. ethernet.edu.etrsc.orgbbhegdecollege.com Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms within the molecule can be established.

For this compound, the following NMR data would be anticipated:

¹H NMR: Signals corresponding to the protons of the aliphatic chain, with chemical shifts and coupling patterns revealing their proximity to the carboxylic acid and diyne functionalities. The methylene (B1212753) protons adjacent to the carboxylic acid (α-protons) would appear at a characteristically downfield position (around 2.2-2.5 ppm).

¹³C NMR: Resonances for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield chemical shift (typically >170 ppm). The sp-hybridized carbons of the diyne moiety would appear in the range of 60-90 ppm.

2D NMR: Correlation experiments are crucial for assembling the molecular structure. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between protons and carbons, confirming the placement of the carboxylic acid group and the diyne unit within the dodecyl chain.

In studies of related N-alkylamides, NMR has been instrumental in confirming the structure of isolated compounds, including the identification of novel derivatives. scielo.br The chemical shifts and coupling constants provide definitive evidence of the fatty acid chain structure and the nature of the amide substituent.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Carboxylic Acid) >170
C2, C3, C8-C12 (Aliphatic) 15-40
C4, C5, C6, C7 (Diyne) 60-90

Mass Spectrometry (MS, LC-HRMS, UPLC-Q-TOF-MS) for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its metabolites. nih.gov When coupled with liquid chromatography (LC), such as in LC-High Resolution Mass Spectrometry (LC-HRMS) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), it becomes a powerful tool for identifying and quantifying these compounds in complex mixtures. frontiersin.orgresearchgate.net

High-resolution mass spectrometers can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. researchgate.net This is crucial for distinguishing between isomers and for identifying unknown metabolites. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern is often characteristic of a particular compound or class of compounds, aiding in its identification. nih.govresearchgate.net

For instance, in the analysis of related N-alkylamides, UPLC-Q-TOF-MS has been used to identify known and novel compounds in plant extracts. scielo.br The fragmentation patterns can reveal the structure of the fatty acid moiety and the amide group. scielo.br This technique is essential for metabolite profiling, allowing for the comprehensive analysis of all detectable compounds in a biological sample. frontiersin.org

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis and Chromic Responses

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to conjugated systems. While isolated alkyne groups absorb at very short wavelengths, the conjugated diyne system in this compound is expected to show absorption maxima at longer wavelengths.

The polymerization of diacetylenes, such as this compound, can be monitored using UV-Vis spectroscopy. The resulting polydiacetylene chain is highly conjugated, leading to strong absorption in the visible region of the spectrum. This property is the basis for the chromic responses observed in these materials, where changes in the environment (e.g., temperature, pH, binding of an analyte) can cause a color change. This is due to a perturbation of the polymer backbone, which alters the effective conjugation length and thus the wavelength of maximum absorption.

Chromatographic Separation and Analytical Method Development

Chromatographic techniques are essential for the separation, purification, and quantification of this compound and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis of Derivatives

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound derivatives, such as the N-alkylamides found in various plant species. nih.govresearchgate.net Reversed-phase HPLC, typically using a C18 column, is commonly employed, where less polar compounds have longer retention times. researchgate.net

HPLC methods are developed and validated for both qualitative (identification) and quantitative (concentration measurement) analysis. nih.gov The separation conditions, including the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water) and flow rate, are optimized to achieve good resolution of the target analytes. scielo.br

Detection is often performed using a Diode-Array Detector (DAD), which provides UV spectra for each peak, aiding in peak identification and purity assessment. Mass spectrometry is also a common detector for HPLC, providing highly specific and sensitive detection. HPLC methods have been developed for the quantitative analysis of related alkylamides in plant extracts and commercial products, which is crucial for quality control. researchgate.net These methods have demonstrated good linearity, accuracy, and precision. nih.gov

Preparative Chromatography for Compound Isolation

The isolation of this compound and related alkamides from natural sources or synthetic reaction mixtures relies heavily on multi-step preparative chromatography techniques. This purification is essential to obtain a compound with high purity for subsequent structural elucidation and biological activity testing. The general workflow involves an initial extraction followed by one or more stages of chromatographic separation.

Initial separation of crude extracts is often performed using column chromatography, a fundamental technique for fractionating complex mixtures. For instance, a dichloromethane (B109758) extract can be applied to a silica (B1680970) gel column, and fractions are eluted using a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297). This process separates compounds based on their polarity, yielding several fractions with enriched concentrations of the target compounds.

For more refined separation and purification, preparative High-Performance Liquid Chromatography (prep-HPLC) is frequently employed on the fractions obtained from column chromatography. This technique offers higher resolution and efficiency, allowing for the isolation of individual compounds with purities often exceeding 94%. Other advanced methods like Centrifugal Partition Chromatography (CPC) have also been utilized for the quantitative isolation of related N-alkylamides, offering high recovery and throughput compared to traditional column chromatography. The identity and purity of the final isolated compounds are then confirmed through analytical methods such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Common Preparative Chromatography Techniques for Isolation

Technique Purpose Typical Application Source(s)
Column Chromatography (CC) Initial fractionation of crude extracts. Separation of a dichloromethane extract on a silica gel column using a hexane-ethyl acetate gradient. ,
Preparative HPLC (prep-HPLC) High-resolution purification of semi-purified fractions. Final purification of target compounds to >94% purity. ,
Centrifugal Partition Chromatography (CPC) Quantitative isolation and large-scale separation. High-throughput isolation of N-alkylamides from flower extracts.

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and guiding preparative separation. | Identification of fractions containing the desired compound for further purification. | |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, complementing experimental data and guiding further research. These in silico methods allow for the prediction of structure, reactivity, and interactions, saving significant time and resources.

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to understand the three-dimensional structure and dynamic behavior of molecules like this compound. The long, flexible alkyl chain of the acid can adopt numerous spatial arrangements, or conformations. Conformational analysis helps identify the most stable, low-energy conformers that the molecule is likely to adopt under physiological conditions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP, can determine its optimal three-dimensional geometry, bond lengths, and bond angles in its ground state.

These calculations also provide valuable insights into the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). This information is fundamental to understanding the molecule's reactivity, particularly at the electron-rich diyne moiety. Furthermore, DFT can be used to predict vibrational frequencies, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to help validate the computed structure.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, QSAR studies would involve creating a set of derivatives by modifying specific parts of the molecule, such as the chain length or functional groups.

The biological activity of these derivatives is measured experimentally, and a mathematical model is then developed to correlate specific structural features (descriptors) with the observed activity. Once a reliable QSAR model is built, it can be used to predict the activity of new, yet-to-be-synthesized derivatives. This predictive power allows for the rational design of new molecules with potentially enhanced potency or other desirable properties, focusing synthetic efforts on the most promising candidates.

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (the ligand) when it binds to a second molecule, typically a larger protein receptor, to form a stable complex. For this compound, docking simulations can be used to predict how it interacts with the active site of a specific enzyme or receptor.

The simulation places the ligand into the

Future Research Directions and Unexplored Avenues for Dodeca 4,6 Diynoic Acid

Development of Novel and Sustainable Synthetic Strategies for Complex Diyne Architectures

The synthesis of complex molecules containing diyne functionalities is a critical area of organic chemistry. fiveable.me Future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic routes. Key areas of exploration include:

Green Chemistry Approaches: The use of water as a benign solvent and the development of catalytic systems that minimize waste are paramount. beilstein-journals.org Strategies like the Glaser-Hay cross-coupling reaction, a cornerstone for creating 1,3-diynes, are being refined to operate under milder, protecting-group-free conditions. chemmethod.com

Catalysis Innovation: The exploration of new catalysts, including those based on copper and palladium, is crucial for achieving high yields and selectivity in diyne synthesis. chemmethod.comresearchgate.net The development of catalysts that can be stored and handled under ambient conditions would significantly broaden the applicability of these reactions. researchgate.net

Convergent Synthesis: For building complex molecular architectures, convergent synthesis, where different fragments are prepared separately and then combined, often proves more efficient than linear, step-by-step approaches. fiveable.meresearchgate.net This is particularly relevant for creating intricate structures for applications in materials science and medicinal chemistry. nih.gov

Deeper Mechanistic Elucidation of Solid-State and Solution-Phase Polymerization Processes

The polymerization of diynes, both in the solid state and in solution, leads to the formation of polydiacetylenes, a class of conjugated polymers with intriguing electronic and optical properties. researchgate.netacs.org A more profound understanding of the polymerization mechanisms is essential for controlling the properties of the resulting materials.

Solid-State Polymerization: Topochemical polymerization, where the crystal packing of the monomer dictates the structure of the polymer, offers a high degree of control over the final product. researchgate.net Future studies will likely focus on designing monomer crystals that facilitate specific polymerization pathways, leading to polymers with desired tacticity and crystallinity. researchgate.netresearchgate.net The influence of external stimuli like light and pressure on the polymerization process is another area ripe for investigation. researchgate.netrsc.org

Solution-Phase Polymerization: While solid-state polymerization offers precision, solution-phase methods can be more versatile. However, challenges such as premature precipitation and difficult purification need to be addressed. researchgate.net Mechanistic studies using computational tools like Density Functional Theory (DFT) can provide valuable insights into reaction pathways, stereoselectivity, and the influence of catalysts and solvents. frontiersin.org Understanding termination and transfer reactions is also critical for controlling polymer molecular weight and structure. mdpi.comethernet.edu.et

Mechanochemistry: The use of mechanical force to induce chemical reactions offers a solvent-free alternative for polymerization. nih.govmdpi.com This approach can lead to polymers with different properties compared to those synthesized via traditional methods and warrants further exploration to understand the underlying reaction mechanisms. nih.gov

Rational Design of Bioactive Derivatives with Enhanced Specificity and Targeted Mechanisms of Action

The diyne moiety is a key pharmacophore in many natural products with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory effects. researchgate.netbiomedres.usmdpi.com The rational design of new derivatives of dodeca-4,6-diynoic acid could lead to the development of more potent and selective therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for their therapeutic effects. researchgate.netrsc.org This knowledge can then be used to design new compounds with improved properties.

Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can accelerate the drug discovery process by predicting the biological activity of virtual compounds before they are synthesized. mdpi.com This allows for the prioritization of the most promising candidates for experimental evaluation.

Molecular Hybridization: Combining the diyne functional group with other bioactive fragments is a promising strategy for creating new drugs with enhanced potency and a broader spectrum of activity. mdpi.com

Biotechnological Production and Metabolic Engineering for Sustainable Supply of Natural Diyne Compounds

Many bioactive diyne compounds are found in nature, but their isolation from natural sources can be inefficient and unsustainable. tudelft.nl Metabolic engineering offers a promising alternative for the large-scale production of these valuable molecules. nih.govnih.gov

Heterologous Expression: By transferring the biosynthetic genes for diyne production from their native organisms into more easily cultivatable hosts like bacteria or yeast, it is possible to create microbial cell factories for the sustainable production of these compounds. nih.govnih.gov

Pathway Optimization: Once a heterologous production system is established, metabolic engineering techniques can be used to increase the yield of the target compound. biomedres.us This can involve increasing the supply of precursor molecules, overexpressing key enzymes in the biosynthetic pathway, and eliminating competing metabolic pathways. biomedres.ustudelft.nl

Combinatorial Biosynthesis: Genetic manipulation of biosynthetic pathways can lead to the creation of novel diyne compounds with altered structures and potentially improved biological activities. biomedres.us This "unnatural" natural product synthesis opens up new avenues for drug discovery.

Exploration of Advanced Materials and Nanotechnology Applications Beyond Existing Paradigms

The unique properties of diynes and their corresponding polymers, polydiacetylenes, make them attractive candidates for a wide range of applications in materials science and nanotechnology. nano.gov

Graphdiyne and Related Materials: this compound can be considered a building block for the synthesis of two-dimensional carbon allotropes like graphdiyne, which possesses a unique electronic structure and porous nature. nih.govresearchgate.net These materials have potential applications in catalysis, electronics, and energy storage. nih.gov

Self-Assembled Monolayers (SAMs): Diyne-containing thiols can form self-assembled monolayers on surfaces, which can be subsequently crosslinked to create highly stable and functional coatings. oaepublish.com These coatings have potential applications in areas such as corrosion prevention, biosensing, and the fabrication of nanoelectronic devices. oaepublish.com

Smart Fabrics and Sensors: The incorporation of diyne-based materials into textiles could lead to the development of "smart fabrics" with integrated sensors for health monitoring or energy harvesting capabilities. nano.gov The color-changing properties of some polydiacetylenes upon exposure to external stimuli also make them promising for sensor applications. oaepublish.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compoundC12H16O2192.25This compound
Deca-4,6-diynoic AcidC10H12O2164.20deca-4,6-diynoic acid nih.gov
8Z-Decene-4,6-diynoic acidC10H10O2162.18(Z)-dec-8-en-4,6-diynoic acid nih.gov
Dodeca-5,7-diynedioic acidC12H12O2220.22Dodeca-5,7-diynedioic acid bldpharm.com
Dodeca-2E,4E-dienoic acid isobutylamideC16H25NO263.38(2E,4E)-N-isobutyldodeca-2,4-dienamide
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamideC16H23NO261.36Not available
Dodeca-trans-2-cis-4-diene-8,10-diynoic-acid-2-methyl-butylamideC17H23NO273.37Not available usda.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.